molecular formula C7H5NO3S2 B062399 1,3-Benzothiazole-7-sulfonic acid CAS No. 159555-57-4

1,3-Benzothiazole-7-sulfonic acid

Cat. No.: B062399
CAS No.: 159555-57-4
M. Wt: 215.3 g/mol
InChI Key: AFAHJSMJLLHNPO-UHFFFAOYSA-N
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Description

1,3-Benzothiazole-7-sulfonic acid, specifically 2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid (CAS: 130-17-6), is a sulfonated benzothiazole derivative with a molecular formula of C₁₄H₁₂N₂O₃S₂ and a molecular weight of 320.387 g/mol . It features a benzothiazole core substituted with a sulfonic acid group at position 7, an aminophenyl group at position 2, and a methyl group at position 6. Its density is 1.505 g/cm³, and it decomposes at 300°C . This compound is primarily used as a dye intermediate in industrial applications, particularly in synthesizing paper dyes .

Properties

CAS No.

159555-57-4

Molecular Formula

C7H5NO3S2

Molecular Weight

215.3 g/mol

IUPAC Name

1,3-benzothiazole-7-sulfonic acid

InChI

InChI=1S/C7H5NO3S2/c9-13(10,11)6-3-1-2-5-7(6)12-4-8-5/h1-4H,(H,9,10,11)

InChI Key

AFAHJSMJLLHNPO-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)S(=O)(=O)O)SC=N2

Canonical SMILES

C1=CC2=C(C(=C1)S(=O)(=O)O)SC=N2

Synonyms

7-Benzothiazolesulfonicacid(9CI)

Origin of Product

United States

Comparison with Similar Compounds

4-(N,N-Dimethylaminosulfonyl)-7-Isothiocyanato-2,1,3-Benzoxadiazole (CAS: 147611-81-2)

  • Core Structure : Benzoxadiazole (oxygen and nitrogen heteroatoms) vs. benzothiazole (sulfur and nitrogen).
  • Functional Groups :
    • Sulfonamide (-SO₂N(CH₃)₂) at position 3.
    • Isothiocyanate (-N=C=S) at position 7.
  • Molecular Formula : C₉H₈N₄O₃S₂ (MW: 284.308 g/mol) .
  • Key Differences :
    • The benzoxadiazole core lacks sulfur, reducing aromatic stability compared to benzothiazole.
    • The isothiocyanate group enhances reactivity for conjugation in fluorescence probes, unlike the sulfonic acid group in the target compound .

2-Phenylbenzimidazole-5-sulfonic Acid (Ensulizole, CAS: 27503-81-7)

  • Core Structure : Benzimidazole (two nitrogen atoms) vs. benzothiazole (sulfur and nitrogen).
  • Functional Groups :
    • Sulfonic acid (-SO₃H) at position 4.
    • Phenyl group at position 2.
  • Molecular Formula : C₁₃H₁₀N₂O₃S (MW: 274.3 g/mol) .
  • Key Differences :
    • The benzimidazole core increases basicity due to dual nitrogen atoms, while benzothiazole is more π-electron-deficient.
    • Used as a UV filter in sunscreens, contrasting with the dye-intermediate role of 1,3-benzothiazole-7-sulfonic acid .

2,1,3-Benzothiadiazole (CAS: 273-13-2)

  • Core Structure : Benzothiadiazole (sulfur and two nitrogen atoms) vs. benzothiazole (sulfur and one nitrogen).
  • Functional Groups: No sulfonic acid substituents.
  • Molecular Formula : C₆H₄N₂S (MW: 136.17 g/mol) .
  • Key Differences :
    • The absence of sulfonic acid reduces polarity and solubility in aqueous media.
    • Applications focus on organic electronics (e.g., photovoltaic materials) rather than dyes or pharmaceuticals .

2-(4-Amino-3-sulfophenyl)-6-methylbenzothiazole-7-sulfonic Acid (CAS: 5855-98-1)

  • Core Structure : Benzothiazole with two sulfonic acid groups at positions 3 and 7.
  • Molecular Formula : C₁₃H₁₁N₂O₆S₂ (MW: 355.37 g/mol) .
  • Key Differences :
    • Dual sulfonic acid groups increase acidity and water solubility compared to the single sulfonic acid in the target compound.
    • Enhanced suitability for high-pH dye formulations due to improved ionic character .

Comparative Data Table

Compound Name CAS Core Structure Functional Groups Molecular Formula MW (g/mol) Key Applications
2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid 130-17-6 Benzothiazole -SO₃H, -NH₂Ph, -CH₃ C₁₄H₁₂N₂O₃S₂ 320.39 Dye intermediates
4-(N,N-Dimethylaminosulfonyl)-7-isothiocyanato-2,1,3-benzoxadiazole 147611-81-2 Benzoxadiazole -SO₂N(CH₃)₂, -N=C=S C₉H₈N₄O₃S₂ 284.31 Fluorescent probes
2-Phenylbenzimidazole-5-sulfonic acid 27503-81-7 Benzimidazole -SO₃H, -Ph C₁₃H₁₀N₂O₃S 274.30 UV filters (sunscreens)
2,1,3-Benzothiadiazole 273-13-2 Benzothiadiazole None C₆H₄N₂S 136.17 Organic electronics
2-(4-Amino-3-sulfophenyl)-6-methylbenzothiazole-7-sulfonic acid 5855-98-1 Benzothiazole -SO₃H (positions 3 and 7), -NH₂Ph C₁₃H₁₁N₂O₆S₂ 355.37 High-pH dye formulations

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,3-Benzothiazole-7-sulfonic acid, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves sulfonation of benzothiazole derivatives using concentrated sulfuric acid or sulfur trioxide under controlled temperatures (70–100°C). For regioselective sulfonation at the 7-position, directing groups (e.g., electron-withdrawing substituents) on the benzothiazole core can enhance specificity. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or ion-exchange chromatography ensures high purity. Reaction optimization should include monitoring by HPLC or TLC to track intermediate formation and byproduct removal .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Combine spectroscopic techniques:

  • NMR : Analyze 1H^1H, 13C^{13}C, and 19F^{19}F (if fluorinated analogs exist) to confirm sulfonic acid group placement and aromatic proton environments.
  • FTIR : Identify characteristic S=O stretching vibrations (~1350–1200 cm1^{-1}) and sulfonate anion bands.
  • Elemental Analysis : Validate stoichiometry (C, H, N, S).
  • HPLC-MS : Detect impurities and quantify purity under reverse-phase conditions .

Q. What are the critical storage conditions to ensure compound stability?

  • Methodological Answer : Store in airtight, light-resistant containers at 2–8°C under inert gas (argon/nitrogen) to prevent sulfonic acid group hydrolysis or oxidation. Pre-dry solvents during dissolution to avoid acid-catalyzed degradation. Periodic stability testing via NMR or HPLC is recommended for long-term storage validation .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its reactivity in catalytic or biological systems?

  • Methodological Answer : Computational studies (DFT or MD simulations) can map electron density distribution, highlighting the sulfonic acid group’s electron-withdrawing effect on the benzothiazole ring. This affects π-π stacking in catalytic applications or binding affinity in enzyme inhibition assays. Compare HOMO/LUMO levels with analogs (e.g., unsubstituted benzothiazole) to rationalize reactivity differences .

Q. What experimental strategies resolve contradictions in reported solubility and stability data across studies?

  • Methodological Answer : Systematically test solubility in polar aprotic (DMSO, DMF) vs. protic (water, methanol) solvents under varying pH (1–14). Use dynamic light scattering (DLS) to detect aggregation in aqueous solutions. Stability studies under UV exposure, thermal stress, or oxidative conditions (H2 _2O2 _2) can identify degradation pathways. Cross-validate findings with multiple analytical techniques (e.g., NMR, LC-MS) .

Q. How can researchers design derivatives of this compound to enhance specificity in biological targeting?

  • Methodological Answer : Introduce substituents (e.g., amino, nitro, or halide groups) at the 2- or 6-positions via electrophilic substitution. Evaluate steric/electronic effects on binding using molecular docking (e.g., AutoDock) against target proteins (e.g., kinases). Pharmacokinetic profiling (logP, plasma stability) guides optimization for bioavailability .

Q. What advanced computational models predict the compound’s transport properties in membrane-based applications?

  • Methodological Answer : Use molecular dynamics (MD) simulations to model diffusion through ion-exchange membranes (e.g., Nafion® analogs). Parameterize force fields with experimental diffusion coefficients and ionic conductivity data. Correlate sulfonic acid group hydration with proton mobility under varying humidity .

Contradictions and Emerging Directions

Q. Why do studies report conflicting data on the compound’s cytotoxicity in cancer cell lines?

  • Methodological Answer : Variability may arise from cell line-specific membrane permeability (e.g., P-glycoprotein expression) or assay conditions (e.g., serum-free vs. serum-containing media). Conduct dose-response assays (IC50 _{50}) with controls for pH-dependent solubility. Use flow cytometry to differentiate apoptosis vs. necrosis mechanisms .

Q. How can researchers address discrepancies in catalytic efficiency when using this compound as a Brønsted acid catalyst?

  • Methodological Answer : Standardize reaction conditions (solvent polarity, temperature, substrate ratios) and characterize acid strength via Hammett acidity studies. Compare turnover numbers (TON) with triflic acid or p-toluenesulfonic acid benchmarks. In situ IR spectroscopy can monitor intermediate formation rates .

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